molecular formula C17H12O6 B14307151 4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one CAS No. 116310-60-2

4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one

Cat. No.: B14307151
CAS No.: 116310-60-2
M. Wt: 312.27 g/mol
InChI Key: GQAQYSDRXZGBLW-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzodioxole ring fused to a benzopyran structure, which imparts unique chemical and physical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodioxole and benzopyran precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

Compared to similar compounds, 4-(2H-1,3-Benzodioxol-5-yl)-5-hydroxy-7-methoxy-2H-1-benzopyran-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzopyran core, coupled with the benzodioxole moiety, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

CAS No.

116310-60-2

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C17H12O6/c1-20-10-5-12(18)17-11(7-16(19)23-15(17)6-10)9-2-3-13-14(4-9)22-8-21-13/h2-7,18H,8H2,1H3

InChI Key

GQAQYSDRXZGBLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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